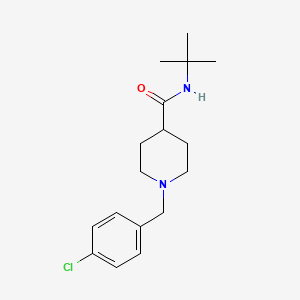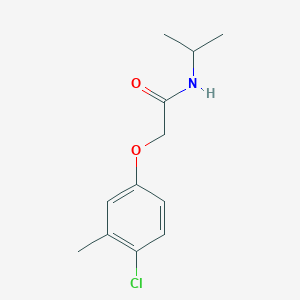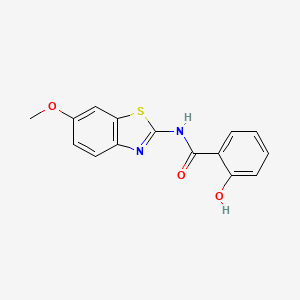
N-1,2-benzisoxazol-3-yl-5-chloro-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,2-benzisoxazol-3-yl-5-chloro-2-methoxybenzenesulfonamide, also known as CI-994, is a small molecule inhibitor that has garnered interest in the scientific community due to its potential as a therapeutic agent. CI-994 has been shown to have anticancer effects, making it a promising candidate for cancer treatment. In
Applications De Recherche Scientifique
N-1,2-benzisoxazol-3-yl-5-chloro-2-methoxybenzenesulfonamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lung, breast, and colon cancer cells. This compound has also been shown to enhance the efficacy of other chemotherapeutic agents, making it a promising candidate for combination therapy. In addition to its anticancer effects, this compound has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
N-1,2-benzisoxazol-3-yl-5-chloro-2-methoxybenzenesulfonamide works by inhibiting histone deacetylase (HDAC), an enzyme that plays a role in gene expression. HDAC inhibitors have been shown to promote the expression of genes that are involved in cell cycle arrest, differentiation, and apoptosis. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the expression of genes involved in cell cycle arrest and apoptosis, as well as genes involved in differentiation. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-1,2-benzisoxazol-3-yl-5-chloro-2-methoxybenzenesulfonamide is its specificity for HDAC inhibition. This specificity allows for targeted effects on gene expression, making it a promising candidate for cancer treatment. However, this compound has also been shown to have limitations in terms of its toxicity and pharmacokinetics. Further research is needed to optimize the dosing and delivery of this compound to minimize toxicity and improve efficacy.
Orientations Futures
There are several future directions for research on N-1,2-benzisoxazol-3-yl-5-chloro-2-methoxybenzenesulfonamide. One area of interest is the development of combination therapies that include this compound and other chemotherapeutic agents. Another area of interest is the optimization of dosing and delivery to minimize toxicity and improve efficacy. In addition, further research is needed to explore the potential of this compound as a treatment for neurodegenerative diseases. Overall, this compound has shown promise as a therapeutic agent, and further research is needed to fully explore its potential.
Méthodes De Synthèse
N-1,2-benzisoxazol-3-yl-5-chloro-2-methoxybenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 1,2-benzisoxazole in the presence of a base. The resulting product is then treated with ammonia to yield this compound. The synthesis of this compound has been optimized to increase yield and purity, making it a viable option for large-scale production.
Propriétés
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-5-chloro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4S/c1-20-12-7-6-9(15)8-13(12)22(18,19)17-14-10-4-2-3-5-11(10)21-16-14/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYHWBAHLRUXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=NOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669422 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-pyrazinecarboxamide](/img/structure/B5757319.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5757321.png)

![5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5757330.png)
![3-{[(cinnamoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5757333.png)
![N-[3-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5757339.png)
![4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5757345.png)
![4-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5757360.png)
![3-[(2-methoxyphenyl)amino]-2-methyl-2-cyclopenten-1-one](/img/structure/B5757367.png)



![benzyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B5757405.png)

